2-Difluoromethoxy-6-methoxybenzaldehyde
Overview
Description
2-Difluoromethoxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
One common method involves the reaction of 2,6-dimethoxybenzaldehyde with difluoromethylating agents under specific conditions . Industrial production methods may involve the use of advanced difluoromethylation techniques, which have been developed to streamline the synthesis process and improve yield .
Chemical Reactions Analysis
2-Difluoromethoxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoromethoxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Difluoromethoxy-6-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-methoxybenzaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules .
Comparison with Similar Compounds
2-Difluoromethoxy-6-methoxybenzaldehyde can be compared with similar compounds such as:
2-(Difluoromethoxy)-6-fluorobenzaldehyde: This compound has a fluorine atom instead of a methoxy group, which can affect its reactivity and applications.
2-Fluoro-6-methylbenzaldehyde: The presence of a methyl group instead of a methoxy group can influence the compound’s chemical properties and uses.
2,6-Difluorobenzaldehyde:
These comparisons highlight the unique properties of this compound, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-3-2-4-8(6(7)5-12)14-9(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIURSAWNFALNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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